molecular formula C14H18Sn B14544808 Trimethyl[(naphthalen-2-yl)methyl]stannane CAS No. 61760-08-5

Trimethyl[(naphthalen-2-yl)methyl]stannane

Cat. No.: B14544808
CAS No.: 61760-08-5
M. Wt: 305.00 g/mol
InChI Key: DECUXVVSGZRQBO-UHFFFAOYSA-N
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Description

Trimethyl[(naphthalen-2-yl)methyl]stannane is an organotin compound with the chemical formula C13H16Sn. It is known for its applications in organic synthesis, particularly in reactions that establish carbon-carbon or carbon-halogen bonds. This compound is a colorless liquid with a relative molecular mass of 366.13 g/mol, a melting point of -30°C, and a boiling point of 100°C at 0.5 mmHg .

Preparation Methods

The preparation of Trimethyl[(naphthalen-2-yl)methyl]stannane involves several steps:

Chemical Reactions Analysis

Trimethyl[(naphthalen-2-yl)methyl]stannane undergoes various types of chemical reactions:

    Nucleophilic Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace a leaving group in a substrate.

    Reduction Reactions: This compound can be reduced to form different organotin compounds.

    Coupling Reactions: It is also involved in coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include trimethylchlorosilane, trimethyllithium, and various organometallic reagents. The major products formed from these reactions are typically other organotin compounds or complex organic molecules .

Scientific Research Applications

Trimethyl[(naphthalen-2-yl)methyl]stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl[(naphthalen-2-yl)methyl]stannane involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Trimethyl[(naphthalen-2-yl)methyl]stannane can be compared with other similar organotin compounds such as:

    Trimethyl(2-thienyl)stannane: Similar in structure but contains a thiophene ring instead of a naphthalene ring.

    Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane: Similar but with an additional methyl group on the naphthalene ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other organotin compounds .

Properties

CAS No.

61760-08-5

Molecular Formula

C14H18Sn

Molecular Weight

305.00 g/mol

IUPAC Name

trimethyl(naphthalen-2-ylmethyl)stannane

InChI

InChI=1S/C11H9.3CH3.Sn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;;;/h2-8H,1H2;3*1H3;

InChI Key

DECUXVVSGZRQBO-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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